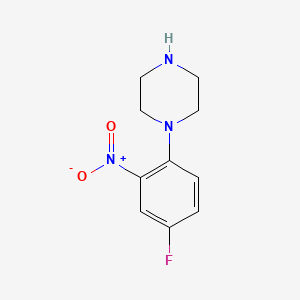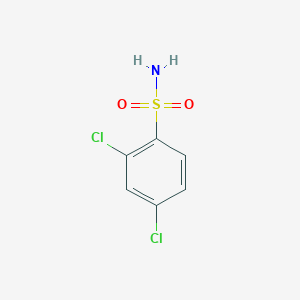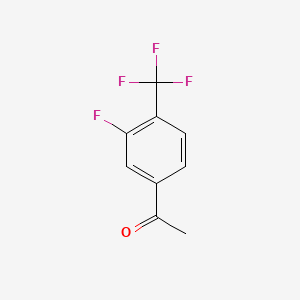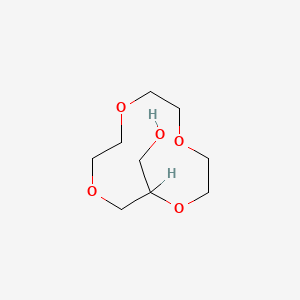
3-Iodophenylboronic acid
Overview
Description
3-Iodophenylboronic acid is a compound with the molecular formula C6H6BIO2 . It is a boronic acid derivative where the boron atom is attached to an iodophenyl group .
Synthesis Analysis
The synthesis of boronic acid derivatives, including this compound, often involves the addition of organometallic reagents to boranes . Another strategy is the reaction of triarylboranes with a ligand . A recent study reported the catalytic protodeboronation of pinacol boronic esters, a valuable building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a boron atom attached to an iodophenyl group . The compound has a molecular weight of 247.83 g/mol .
Chemical Reactions Analysis
This compound is involved in various chemical reactions. It is used in the aerobic oxidative coupling with arenes, coupling with acetals, and the synthesis of inhibitors of homoserine transacetylase . It also participates in Boron-Heck arylation with alkenes and N-arylation Heck reactions with electrophilic alkenes .
Physical And Chemical Properties Analysis
This compound has a density of 2.0±0.1 g/cm3, a boiling point of 358.8±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has an enthalpy of vaporization of 63.8±3.0 kJ/mol and a flash point of 170.8±28.4 °C . The compound has a molar refractivity of 46.2±0.4 cm3 .
Scientific Research Applications
Enhancer for Chemiluminescent Reactions
3-Iodophenylboronic acid and its derivatives have been explored as potent enhancers in chemiluminescent reactions. For example, 4-iodophenylboronic acid significantly enhances the chemiluminescent horseradish peroxidase-catalyzed oxidation of luminol, showing over a 100-fold enhancement in specific concentration ranges (Kricka et al., 1996). This property is useful in analytical biochemistry, particularly in assays requiring sensitive detection.
Crystal Engineering and Supramolecular Architecture
The compound has been utilized in crystal engineering due to its unique structural properties. Studies on the crystal structures of 4-iodophenylboronic acid hydrates have contributed to understanding supramolecular architecture, highlighting the role of interactions formed by -B(OH)2 groups and the impact of halogen interactions on crystal packing (Shimpi et al., 2007).
Synthesis of Iodinated Derivatives for Biological Studies
Iodinated phenylboronic acids, including derivatives of this compound, have been synthesized for biological studies. These compounds show potential for selective retention in certain cancer cells, indicating their usefulness in targeted cancer research (Kinsey & Kassis, 1993).
Development of Fluorescent Chemosensors
The compound has been employed in creating fluorescent chemosensors. For instance, a luminescent gold cluster synthesized with 4-iodophenylboronic acid showed significant quenching in the presence of saccharides, suggesting its application in sensing various sugars (Thakarda et al., 2021).
Study of Molecular Interactions
This compound has been instrumental in studying molecular interactions, particularly in the recognition of saccharides. This is evident in its use in capillary electrophoresis with chemiluminescence detection systems, where it acts as an enhancer and interacts specifically with diol groups of saccharides (Tsukagoshi et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
3-Iodophenylboronic acid is a reactant involved in various chemical reactions . It is used in the synthesis of inhibitors of homoserine transacetylase , a key enzyme involved in the biosynthesis of methionine, an essential amino acid .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. It is involved in aerobic oxidative coupling with arenes, coupling with acetals, Boron-Heck arylation with alkenes, N-arylation, and Heck reactions with electrophilic alkenes .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of inhibitors of homoserine transacetylase . This includes the methionine biosynthesis pathway .
Pharmacokinetics
Boronic acids are generally known to have good bioavailability and are often used in drug design due to their ability to form reversible covalent bonds with biological targets .
Result of Action
The result of the action of this compound is the synthesis of inhibitors of homoserine transacetylase . This can potentially lead to the inhibition of methionine biosynthesis, affecting protein synthesis and other methionine-dependent biological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature and pH . Furthermore, the presence of other reactants and catalysts can also influence the compound’s efficacy in chemical reactions .
Biochemical Analysis
Biochemical Properties
3-Iodophenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of inhibitors of homoserine transacetylase, an enzyme crucial in the biosynthesis of amino acids . Additionally, this compound participates in aerobic oxidative coupling with arenes and coupling with acetals . These interactions are primarily based on the boronic acid moiety’s ability to form reversible covalent bonds with diol-containing biomolecules.
Cellular Effects
This compound influences various cellular processes. It has been shown to interact with cell signaling pathways, affecting gene expression and cellular metabolism. For example, its interaction with diol groups in saccharides can enhance molecular recognition in capillary electrophoresis systems . This interaction can modulate cell signaling pathways by altering the availability of key signaling molecules. Furthermore, this compound can impact cellular metabolism by inhibiting specific enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This compound can inhibit or activate enzymes by binding to their active sites. For example, it can inhibit homoserine transacetylase by forming a covalent bond with the enzyme’s active site, thereby preventing substrate binding . Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant adverse effects. At high doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. For instance, it participates in the synthesis of inhibitors of homoserine transacetylase, affecting the metabolic flux of amino acid biosynthesis . Additionally, this compound can influence metabolite levels by inhibiting or activating specific enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments . For example, this compound can be transported into cells via specific transporters that recognize its boronic acid moiety . Once inside the cell, it can bind to proteins that facilitate its distribution to target sites .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell. For instance, this compound can be localized to the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be directed to the nucleus, where it can influence gene expression by interacting with nuclear proteins .
Properties
IUPAC Name |
(3-iodophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BIO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEUXWXIMNEIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)I)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370252 | |
| Record name | 3-Iodophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221037-98-5 | |
| Record name | 3-Iodophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20370252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodophenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















